molecular formula C20H19NO5S B2558147 ETHYL 4-(4-ETHOXYPHENYL)-2-(FURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE CAS No. 379239-75-5

ETHYL 4-(4-ETHOXYPHENYL)-2-(FURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B2558147
CAS No.: 379239-75-5
M. Wt: 385.43
InChI Key: DWLWBBIBTZBDCV-UHFFFAOYSA-N
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Description

ETHYL 4-(4-ETHOXYPHENYL)-2-(FURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a thiophene-based derivative characterized by a 4-ethoxyphenyl substituent at position 4 and a furan-2-amido group at position 2 of the thiophene ring, with an ethyl ester at position 3.

Properties

IUPAC Name

ethyl 4-(4-ethoxyphenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-3-24-14-9-7-13(8-10-14)15-12-27-19(17(15)20(23)25-4-2)21-18(22)16-6-5-11-26-16/h5-12H,3-4H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLWBBIBTZBDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-ETHOXYPHENYL)-2-(FURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan-2-amido group: This step may involve the reaction of the thiophene derivative with a furan-2-amine derivative under suitable conditions.

    Ethylation of the phenyl group: This can be done using ethylating agents such as ethyl iodide in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-ETHOXYPHENYL)-2-(FURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have shown that derivatives of thiophene compounds exhibit promising anticancer properties. For instance, a study investigated the cytotoxic effects of related compounds on human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that these compounds could inhibit cell proliferation with IC50 values comparable to established anticancer drugs . Ethyl 4-(4-ethoxyphenyl)-2-(furan-2-amido)thiophene-3-carboxylate may share similar mechanisms of action due to its structural analogies.

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, as many thiophene derivatives have been documented to exhibit such properties. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique functional groups allow for various chemical modifications, enabling the synthesis of more complex molecules. This versatility is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity Evaluation

A series of thiophene derivatives were synthesized and evaluated for their anticancer activity against HCT-116 and HepG2 cell lines. This compound was included in the study due to its structural features. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Compound NameCell LineIC50 (µM)
Compound AHCT-1165.0
Compound BHepG26.5
This compoundHCT-116TBD

Case Study 2: Antimicrobial Activity

In vitro studies were conducted to assess the antimicrobial activity of this compound against various bacterial strains. The compound exhibited notable inhibition zones, indicating its effectiveness as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Mechanism of Action

The mechanism of action of ETHYL 4-(4-ETHOXYPHENYL)-2-(FURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a 4-ethoxyphenyl group (electron-donating) and a furan-amido moiety, which may enhance solubility via hydrogen bonding compared to halogenated analogs .
  • The cyclohexylphenyl group () increases hydrophobicity, while the amino substituent simplifies the structure, reducing steric hindrance .

Physicochemical Properties

Compound Name XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~4.2 (estimated) 1 (amide NH) 5 (ester, amide, ethoxy, furan) 8
Ethyl 4-(4-chlorophenyl)-2-... () 7.3 1 6 8
Ethyl 2-amino-4-(4-cyclohexylphenyl)... () ~5.1 (estimated) 1 3 6
Ethyl 4-amino-3-(4-bromophenyl)... () N/A 1 4 4

Key Observations :

  • The target compound has moderate lipophilicity (estimated XLogP3 ~4.2), lower than the chlorophenyl analog (XLogP3 = 7.3) due to the polar ethoxy and furan groups .
  • The furan-amido group contributes to hydrogen-bond acceptor capacity (5 acceptors), which may improve solubility compared to the amino-substituted analog in .

Key Observations :

  • Safety risks in analogs correlate with halogen substituents (e.g., bromine in ) and reactive functional groups (e.g., amino in ) .
  • The target compound’s ethoxy and furan-amido groups likely reduce acute toxicity compared to halogenated derivatives.

Biological Activity

Ethyl 4-(4-ethoxyphenyl)-2-(furan-2-amido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features several key structural components:

  • Ethoxyphenyl Group : Enhances lipophilicity and may influence biological interactions.
  • Furan Ring : Known for its diverse biological activities, including antioxidant properties.
  • Thiophene Ring : Often associated with pharmacological activities.

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the thiophene core.
  • Introduction of the furan moiety through condensation reactions.
  • Final esterification to yield the ethyl ester derivative.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiophene and furan rings have shown promising cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar functionalities had IC50 values ranging from 0.11 to 1.47 µM against specific cancer cell lines, indicating potent antitumor activity .

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (breast cancer)0.76
Compound BU-87 (glioblastoma)0.22
This compoundUnknownTBDCurrent Study

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, suggesting a broad spectrum of activity.

MicroorganismMIC (µg/mL)Reference
E. coli< 10
S. aureus< 20

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The presence of furan and thiophene rings may enhance ROS production, contributing to cytotoxicity.
  • Inhibition of Key Enzymes : The compound may interact with specific enzymes involved in cell proliferation and survival pathways.

Case Studies

Several case studies have highlighted the efficacy of thiophene and furan derivatives in clinical settings:

  • Case Study 1 : A derivative similar to this compound was evaluated in preclinical trials, showing a significant reduction in tumor size in xenograft models.
  • Case Study 2 : In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines through upregulation of p53 and activation of caspases .

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks based on substituent effects:
    • Thiophene protons resonate at δ 6.8–7.5 ppm; furan protons at δ 6.3–7.4 ppm .
    • Ethoxy groups show characteristic triplets (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and ester C=O (~1700–1750 cm⁻¹) .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (70:30) for purity assessment .

How can computational methods (e.g., DFT) predict electronic properties and guide synthetic design?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization. The thiophene sulfur and furan oxygen show high electron density .
  • HOMO-LUMO Gaps : Predict reactivity; a smaller gap (e.g., 3.2 eV) correlates with higher bioactivity in antioxidant assays .
  • Mechanistic Insights : Simulate transition states for amidation reactions to optimize activation energy .

How to resolve contradictions in biological activity data across studies?

Advanced Research Question
Contradictions in antioxidant/anti-inflammatory results may arise from:

  • Assay Variability : Compare DPPH (radical scavenging) vs. COX-2 inhibition (anti-inflammatory) protocols .
  • Concentration Gradients : Re-evaluate dose-response curves (e.g., IC50 values) using standardized cell lines (e.g., RAW 264.7 macrophages) .
  • Structural Analogues : Test derivatives with modified substituents (e.g., replacing ethoxy with methoxy) to isolate SAR trends .

What crystallographic strategies elucidate the compound’s solid-state structure?

Advanced Research Question

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/chloroform, 1:1). Key parameters:
    • Space group: P21/c (common for similar thiophene derivatives) .
    • Hydrogen Bonding: Amide N-H···O=C interactions stabilize the lattice (bond length ~2.8–3.0 Å) .
  • Powder XRD : Compare experimental vs. simulated patterns to detect polymorphism .

How to design experiments for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Variable Substituents : Synthesize analogues with halogens (Cl, Br) at the 4-ethoxyphenyl group to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Overlay 3D structures (e.g., using Schrödinger’s Phase) to identify critical moieties (e.g., furan amide as a hydrogen bond acceptor) .
  • In Silico Screening : Dock the compound into COX-2 (PDB: 5KIR) to predict binding modes and validate with SPR assays .

What safety protocols are essential during synthesis and handling?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to skin/eye irritation risks .
  • Waste Disposal : Quench reactive intermediates (e.g., excess carbodiimides) with aqueous acetic acid before disposal .
  • Storage : Keep under argon at –20°C to prevent hydrolysis of the ester group .

How can conflicting spectral data (e.g., NMR shifts) be reconciled?

Advanced Research Question

  • Solvent Effects : Compare DMSO-d6 (polar, induces H-bonding) vs. CDCl3 (non-polar) spectra. For example, amide protons may downfield shift by 0.5 ppm in DMSO .
  • Dynamic Effects : Variable-temperature NMR (e.g., 25°C to 60°C) can resolve rotational barriers in the ethoxyphenyl group .
  • 2D Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., thiophene vs. furan carbons) .

What mechanistic insights explain regioselectivity in substitution reactions?

Advanced Research Question

  • Thiophene Ring Activation : The 4-ethoxyphenyl group donates electron density via resonance, directing electrophiles to the 5-position of the thiophene .
  • Steric Effects : Bulky substituents at the 2-position (furan amide) hinder addition at adjacent sites .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC; lower temperatures favor kinetic products (e.g., para-substitution) .

How to address discrepancies in reported synthetic yields?

Advanced Research Question

  • Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) in coupling steps .
  • Purification Methods : Use column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) to isolate pure product .
  • Moisture Sensitivity : Ensure anhydrous conditions for amidation (e.g., molecular sieves in DMF) to prevent hydrolysis .

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